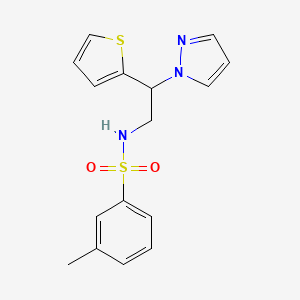![molecular formula C21H18FN3O4 B2478542 N-(2-(7-氟-3-氧代-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)乙基)-2-羟基喹啉-4-甲酰胺 CAS No. 2034411-24-8](/img/structure/B2478542.png)
N-(2-(7-氟-3-氧代-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)乙基)-2-羟基喹啉-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
RNA 干扰 (RNAi) 应用
在 2’-核糖修饰中,2’-脱氧-2’-氟-RNA (2’-F-RNA) 在 RNA 干扰 (RNAi) 应用中脱颖而出。该化合物的独特特性使其在引导和乘客 siRNA 链中具有良好的耐受性。 研究人员正在探索其增强 RNAi 效率和最小化免疫刺激作用的潜力 .
准备方法
Synthetic routes and reaction conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves several key steps. The process starts with the fluorination of a benzooxazepine precursor under controlled conditions to introduce the fluorine atom. Subsequent steps include the selective reduction of the resulting fluorinated oxazepinone, followed by the introduction of an ethyl side chain through a reaction with an appropriate alkylating agent. The final step involves coupling the resulting intermediate with 2-hydroxyquinoline-4-carboxamide, using a suitable coupling reagent under mild conditions to obtain the target compound.
Industrial production methods: Industrial-scale production often mirrors the laboratory synthesis, but with optimizations for large-scale yield and efficiency. Process development focuses on the scalability of each reaction step, purification techniques to ensure high purity, and cost-effective use of reagents and solvents. Continuous flow synthesis and automated systems may be employed to enhance the overall production efficiency.
化学反应分析
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly involving the quinoline and benzooxazepine moieties.
Reduction: Selective reduction of the oxo group in the oxazepine ring is a key transformation.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate in aqueous or organic solvents.
Reduction: Use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles such as amines, thiols, or cyanides, under basic or neutral conditions.
Major products formed from these reactions:
Oxidation: Oxidized derivatives, including quinoline N-oxides.
Reduction: Reduced derivatives like hydroquinoline or deoxygenated oxazepine analogs.
Substitution: Functionalized derivatives with varying biological or chemical properties.
4. Scientific Research Applications: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide finds applications in multiple fields:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, enhancing catalysis and material properties.
Biology: Serves as a probe in biochemical assays to study enzyme activity, binding interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in treating conditions like cancer, neurological disorders, and infections due to its pharmacophore features.
Industry: Employed in the synthesis of advanced materials, pharmaceuticals, and agrochemicals due to its versatile reactivity and stability.
5. Mechanism of Action: The compound's mechanism of action is multifaceted, depending on its application:
Molecular targets and pathways involved: In medicinal chemistry, it may interact with specific protein targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. This can result in the inhibition or activation of biological pathways, leading to desired therapeutic effects.
6. Comparison with Similar Compounds: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide stands out for its unique combination of a fluorinated oxazepine and hydroxyquinoline carboxamide structure. Compared to similar compounds such as:
2-hydroxyquinoline-4-carboxamide: This lacks the fluorinated oxazepine moiety, which contributes to different reactivity and biological activity.
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: Lacks the hydroxyquinoline carboxamide component, impacting its overall properties and applications.
2-hydroxyquinoline-4-carboxamide derivatives: These may feature different substitutions, leading to variations in activity and application scope.
So, there's the deep dive on N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide. How do you find all this heavy chemistry stuff? Fascinating, right?
属性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUUSIFCGTOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
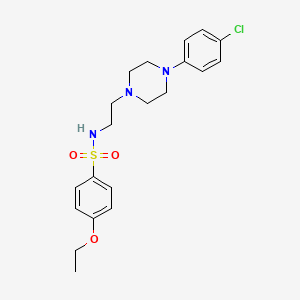
![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)
![3-(3-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2478465.png)
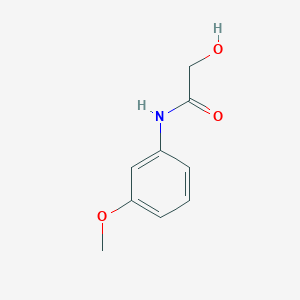
![Tert-butyl 2-methoxy-4-{[(prop-2-yn-1-yl)[(quinolin-2-yl)methyl]amino]methyl}phenyl carbonate](/img/structure/B2478468.png)
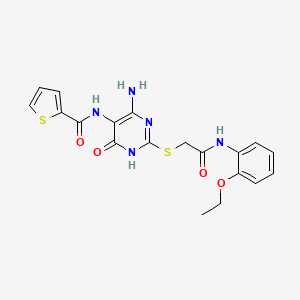


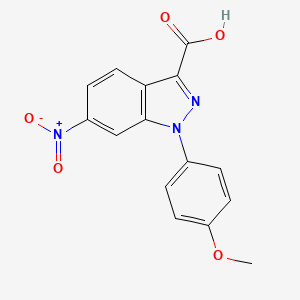
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)
